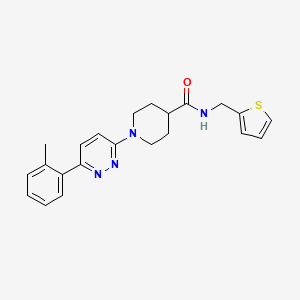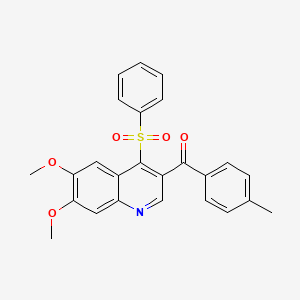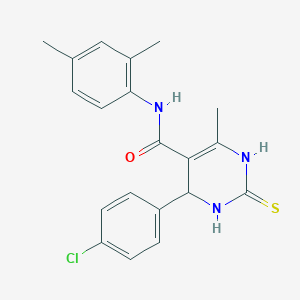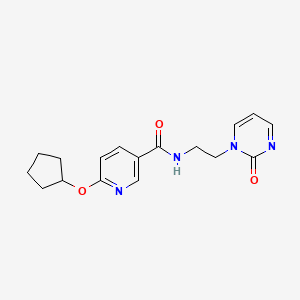![molecular formula C20H19N3O3 B2862412 N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034440-96-3](/img/structure/B2862412.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis analysis would involve a detailed examination of the reaction steps, the reagents and conditions used, and the mechanism of each reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors such as the compound’s reactivity, stability, and the conditions under which it reacts are considered .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity . Techniques such as spectroscopy and chromatography might be used.Applications De Recherche Scientifique
Molecular Complex Formation
Research by Vangala et al. (2013) explored the ability of various pyridyl bases and 4-aminobenzamide to form molecular complexes, potentially including structures similar to N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide. They found that these complexes exhibit stability and unique crystal structures that could be relevant for developing new solid forms of active pharmaceutical ingredients (APIs) Venu R. Vangala, P. Chow, R. Tan, 2013.
Cellular Proliferation Assessment
Dehdashti et al. (2013) conducted a study evaluating the safety and feasibility of using a cellular proliferative marker, potentially related to the compound of interest, for imaging tumor proliferation by PET in patients with malignant neoplasms. This research underscores the potential of similar compounds in diagnostic imaging and cancer treatment F. Dehdashti, R. Laforest, F. Gao, et al., 2013.
Excited-State Properties of Luminescent Complexes
Xue et al. (1998) discussed the preparation and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes, which could be analogous to the luminescent properties of this compound, highlighting their potential in photophysical applications W. Xue, M. C. Chan, Z. Su, et al., 1998.
Antiproliferative Effects
Casini et al. (2006) investigated dinuclear gold(III) compounds with bipyridyl ligands for their potential cytotoxic and anticancer properties. The research on these compounds, similar in structure to this compound, revealed their interactions with proteins and DNA, suggesting avenues for chemotherapy research A. Casini, M. Cinellu, G. Minghetti, et al., 2006.
Selective Sensing of Environmental Contaminants
Kan and Wen (2017) synthesized a coordination polymer for the selective and sensitive detection of hazardous environmental contaminants, demonstrating the potential of compounds with bipyridyl structures in environmental monitoring and safety applications W. Kan, Shi-Zheng Wen, 2017.
Mécanisme D'action
Target of Action
It’s worth noting that bipyridine derivatives have been studied for their potential therapeutic applications in various diseases .
Mode of Action
Organoplatinum(ii) complexes, which include bipyridine ligands, are known to interact with dna structures . The specific interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
The study of metabolic pathways and their interactions with various compounds is a significant area of research .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability and efficacy of a compound .
Result of Action
The compound’s potential therapeutic applications suggest it may have significant biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-3-8-16(19(17)26-2)20(24)23-13-15-7-5-11-22-18(15)14-6-4-10-21-12-14/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVEKSXWVNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862332.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)
![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2862343.png)
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)
![5-bromo-2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2862346.png)



![3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one](/img/structure/B2862351.png)
![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
